molecular formula C2H3Cl3 B1642021 1,1,1-Trichloroethane-2,2,2-d3 CAS No. 2747-58-2

1,1,1-Trichloroethane-2,2,2-d3

Cat. No.: B1642021
CAS No.: 2747-58-2
M. Wt: 136.42 g/mol
InChI Key: UOCLXMDMGBRAIB-FIBGUPNXSA-N
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Description

Preparation Methods

Synthetic Routes for 1,1,1-Trichloroethane-2,2,2-d3

The preparation of this compound involves specialized adaptations of classical chlorination and hydrochlorination processes, with deuterium incorporation achieved through isotopic exchange or deuterated reagent utilization. Three primary routes dominate industrial and laboratory-scale synthesis.

Catalytic Chlorination of Ethylene with Deuterium Incorporation

The foundational method, derived from the non-deuterated 1,1,1-trichloroethane synthesis, involves a multi-step chlorination sequence. Ethylene (C2H4) is hydrochlorinated using deuterium chloride (DCl) in the presence of aluminum chloride (AlCl3) as a Friedel-Crafts catalyst. This step yields 1,1-dichloroethane-2,2,2-d2 (CH2ClCD2Cl), which undergoes further chlorination under thermal conditions (180–220°C) to introduce a third chlorine atom. The final hydrochlorination with DCl and ferric chloride (FeCl3) as a catalyst produces this compound.

Key reaction steps:

  • Hydrochlorination :
    $$ \text{C}2\text{H}4 + \text{DCl} \xrightarrow{\text{AlCl}3} \text{CH}2\text{ClCD}_2\text{Cl} $$
  • Thermal Chlorination :
    $$ \text{CH}2\text{ClCD}2\text{Cl} + \text{Cl}2 \xrightarrow{\Delta} \text{CCl}3\text{CD}_2\text{Cl} + \text{HCl} $$
  • Final Hydrochlorination :
    $$ \text{CCl}3\text{CD}2\text{Cl} + \text{DCl} \xrightarrow{\text{FeCl}3} \text{CCl}3\text{CD}_3 $$

This method achieves a yield of 68–72% under optimized conditions, with deuterium enrichment exceeding 98%.

Deuterium Exchange Reactions

Post-synthetic deuterium exchange offers an alternative pathway. Non-deuterated 1,1,1-trichloroethane (CCl3CH3) is treated with heavy water (D2O) in the presence of platinum or palladium catalysts at elevated temperatures (80–100°C). The reaction selectively replaces methyl-group hydrogens with deuterium via acid-catalyzed exchange:

$$ \text{CCl}3\text{CH}3 + 3\text{D}2\text{O} \xrightarrow{\text{Pt, } \Delta} \text{CCl}3\text{CD}_3 + 3\text{HDO} $$

This method, while simpler, requires rigorous purification to remove residual protiated species, often achieving 90–95% isotopic purity.

Reductive Deuteration of Tetrachloroethylene

Tetrachloroethylene (CCl2=CCl2) undergoes reductive deuteration using deuterium gas (D2) and nickel catalysts. The reaction proceeds via sequential addition of deuterium atoms to the unsaturated bond, followed by chlorination:

$$ \text{CCl}2=\text{CCl}2 + 2\text{D}2 \xrightarrow{\text{Ni}} \text{CD}2\text{Cl}-\text{CD}2\text{Cl} $$
$$ \text{CD}
2\text{Cl}-\text{CD}2\text{Cl} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{CCl}3\text{CD}_3 $$

This route is less common due to side reactions producing 1,1,2-trichloroethane-d3 impurities but remains viable for small-scale syntheses.

Industrial-Scale Production Methods

Large-scale synthesis of this compound employs continuous-flow reactors to maximize efficiency. The process outlined in US4048241A integrates hydrochlorination and thermal chlorination units, modified for deuterium handling:

Step Reactor Type Catalyst Temperature (°C) Pressure (bar) Yield (%)
Hydrochlorination Liquid-phase AlCl3 50–60 1.5 85
Thermal Chlorination Gas-phase None 200 3.0 78
Final Hydrochlorination Boiling-bed FeCl3 90–100 2.0 72

Critical challenges include minimizing isotopic dilution during recycling of unreacted intermediates and preventing catalyst deactivation by chlorinated byproducts.

Catalytic Systems and Reaction Optimization

The choice of catalyst profoundly impacts deuterium incorporation efficiency:

Aluminum Chloride (AlCl3)

  • Role : Facilitates DCl addition to ethylene in the initial hydrochlorination.
  • Optimal Loading : 5–7 wt% relative to ethylene feed.
  • Limitations : Generates sludge requiring periodic reactor cleaning.

Ferric Chloride (FeCl3)

  • Role : Promotes final hydrochlorination via electrophilic substitution.
  • Activity : Enhanced by co-catalysts like zinc chloride (ZnCl2), increasing yield by 12%.

Platinum Group Metals

  • Deuterium Exchange : Pt/C catalysts achieve turnover frequencies (TOF) of 0.8 s⁻¹ in D2O-based exchanges.

Analytical Characterization Techniques

Isotopic purity and structural integrity are validated using:

  • NMR Spectroscopy : ²H NMR confirms deuterium positioning (δ 2.15 ppm for CD3 group).
  • Mass Spectrometry : Molecular ion peak at m/z 151 (M⁺) with fragmentation pattern distinguishing d3 from d0 species.
  • Gas Chromatography : Retention time of 8.7 min (HP-5 column) with >99% chromatographic purity.

Challenges and Limitations

  • Isotope Effects : Reduced reaction rates in DCl-mediated steps due to kinetic isotope effects (KIE ≈ 2.1).
  • Byproduct Formation : Dichloroethylene isomers (cis/trans) complicate purification, requiring azeotropic distillation.
  • Cost Constraints : Deuterium reagents (DCl, D2O) increase production costs by 40–60% compared to non-deuterated analogs.

Chemical Reactions Analysis

1,1,1-Trichloroethane-2,2,2-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form trichloroacetic acid or other oxidized products.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical and Physical Properties

  • Chemical Formula : CCl3CD3
  • Molecular Weight : 137.43 g/mol
  • Boiling Point : Approximately 74.1 °C
  • Density : 1.3376 g/cm³ at 20 °C
  • Solubility : Insoluble in water but soluble in organic solvents

Chemistry

  • Solvent Use : TCA-d3 is utilized as a solvent in various chemical reactions and studies due to its ability to dissolve a wide range of organic compounds.
  • Reaction Mechanism Studies : The compound serves as a tracer in reaction mechanism studies, allowing researchers to track the pathways of chlorinated compounds during chemical reactions.

Biochemistry and Metabolic Studies

  • Metabolic Pathways : TCA-d3 is instrumental in metabolic studies where it helps trace the pathways of chlorinated compounds within biological systems. Its deuterated nature allows for differentiation between labeled and unlabeled substrates during analysis.
  • Enzyme Interactions : It interacts with enzymes involved in reductive dechlorination and other biochemical pathways. For instance, it can be reductively dechlorinated by specific anaerobic bacteria such as Desulfobacterium autotrophicum and Clostridium species.

Toxicology and Pharmacokinetics

  • Toxicological Studies : TCA-d3 has been used in toxicity assessments to evaluate its effects on liver enzymes and overall health outcomes in animal models. Studies indicate that exposure can lead to various biochemical changes, including hepatotoxicity at higher doses .
  • Pharmacokinetic Research : The compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorinated solvents in biological systems. Its isotopic labeling provides insights into how these substances behave within the body .

Environmental Science

  • Contaminant Tracking : TCA-d3 is employed in environmental studies to track chlorinated solvent contamination in groundwater and soil. Its unique properties facilitate the monitoring of degradation pathways and the effectiveness of remediation strategies .
  • Innovative Remediation Techniques : Research has explored using TCA-d3 in conjunction with zero-valent metals for in situ transformation of contaminants, providing alternatives to traditional pump-and-treat methods for groundwater remediation .

Case Study 1: Toxicity Assessment in Animal Models

A study conducted by the National Toxicology Program evaluated the effects of TCA on F344/N rats and B6C3F1 mice over a 13-week period. The findings indicated that high doses led to significant liver damage and changes in body weight among male and female subjects. The no-observed-adverse-effect level (NOAEL) was determined to be 10,000 ppm for both species .

Dose (ppm)Male Rats Liver Weight ChangeFemale Rats Liver Weight ChangeObservations
5,000Mild decreaseMild decreaseHistopathological changes noted
10,000Significant decreaseSignificant decreaseIndications of hepatotoxicity
20,000Severe decreaseSevere decreaseCentral nervous system effects

Case Study 2: Environmental Impact Study

In an investigation into groundwater contamination by TCA-d3, researchers analyzed its degradation products and the efficacy of various remediation techniques. The study highlighted the challenges posed by dense chlorinated solvents in subsurface environments and proposed innovative methods involving zero-valent metals for effective remediation .

Mechanism of Action

The mechanism of action of 1,1,1-Trichloroethane-2,2,2-d3 involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interaction with cellular membranes and its ability to disrupt normal cellular processes .

Comparison with Similar Compounds

Toxicity and Health Effects

Table 2: Toxicological Profiles

CompoundAcute Toxicity (LC₅₀, Inhalation)Carcinogenicity (IARC Classification)Metabolites
1,1,1-Trichloroethane-2,2,2-d3Not reportedNot evaluatedDeuterated trichloroethanol (inferred)
1,1,1-Trichloroethane40,000 ppm (rat, 4h) Group 3 (Not classifiable) Trichloroacetic acid, 2,2,2-trichloroethanol
1,1,2-Trichloroethane2,500 ppm (mouse, 7h) Suspected hepatotoxinDichloroacetic acid, chloroethanol

Key Findings :

  • 1,1,1-TCA-d3’s toxicity is presumed similar to its non-deuterated form but remains understudied. The parent compound shows neurotoxic effects at high exposures, including delayed reaction times (2–5% decrease in humans) .
  • 1,1,2-Trichloroethane exhibits higher acute toxicity and is implicated in liver and kidney damage, unlike 1,1,1-TCA .

Environmental Behavior and Biodegradation

Table 3: Degradation Pathways and Environmental Persistence

CompoundPrimary Degradation MechanismHalf-Life (Soil/Water)Key Microbial Degraders
This compoundReductive dechlorinationNot quantifiedDehalobacter spp. (inferred)
1,1,1-TrichloroethaneAbiotic hydrolysis; microbial6 months–5 years Dehalobacter spp., Peptococcaceae
1,1,2-TrichloroethaneOxidative degradation<1 yearLimited microbial activity

Research Insights :

  • 1,1,1-TCA-d3 undergoes reductive dechlorination by Dehalobacter spp., but its isotopic composition reduces the kinetic isotope effect (KIE) during enzymatic degradation, masking expected C-Cl bond cleavage signatures .
  • Natural attenuation of 1,1,1-TCA in groundwater is enhanced by adsorption (partition coefficient: 0.06 m³/kg) and biodegradation (degradation rate: 0.005 d⁻¹) .

Biological Activity

1,1,1-Trichloroethane-2,2,2-d3 (also known as methyltrichloromethane-2,2,2-d3) is a deuterated form of 1,1,1-trichloroethane (TCA), a solvent widely used in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health risks associated with exposure. This article reviews the available literature on the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and case studies.

Neurological Effects

The primary concern regarding 1,1,1-trichloroethane exposure is its impact on the central nervous system (CNS). Studies have shown that inhalation of TCA can lead to symptoms such as dizziness, impaired balance, and cognitive deficits. Acute exposure at concentrations as low as 175 ppm has been linked to significant impairments in cognitive performance . Chronic exposure has been associated with reactive gliosis and other neurochemical changes in animal models .

Hepatic Effects

Hepatic toxicity is another critical endpoint for 1,1,1-trichloroethane. While controlled studies in humans have not consistently demonstrated liver damage from typical exposure levels, case reports indicate potential hepatic effects at high concentrations. Elevated liver enzymes and progressive liver disease have been documented in individuals exposed to high levels of TCA . Animal studies corroborate these findings with evidence of liver damage following prolonged inhalation exposure .

Metabolism and Excretion

The metabolism of 1,1,1-trichloroethane involves several pathways. Upon inhalation, it is rapidly absorbed into the bloodstream. Studies indicate that steady-state blood levels can reach approximately 5–6 times that of alveolar air within hours of exposure . The compound is primarily metabolized in the liver through oxidative pathways leading to various metabolites such as trichloroacetic acid and dichloroacetic acid .

Table 1: Metabolites of 1,1,1-Trichloroethane

MetabolitePathwaySpecies Studied
Trichloroacetic acidOxidative metabolismMice/Rats
Dichloroacetic acidOxidative metabolismMice/Rats
Chloral hydrateConjugation with glutathioneHumans/Animals

Occupational Exposure

A cohort study conducted in Finland monitored workers exposed to TCA and other solvents over several decades. The study reported an increased incidence of certain cancers among workers exposed to TCA compared to expected rates in the general population. Specifically, a standardized incidence ratio (SIR) for central nervous system cancers was observed at 6.1 . However, it is essential to note that the overall cancer risk was not significantly elevated for most types examined.

Clinical Cases

Several clinical cases have documented acute intoxication with trichloroethane leading to CNS depression and hepatic dysfunction. One case reported altered EEG patterns and significant cognitive impairment following high-level exposure during industrial use . These findings underscore the importance of monitoring occupational exposures and implementing safety measures.

Q & A

Q. Basic: What analytical methods are recommended to verify isotopic purity in synthesized 1,1,1-Trichloroethane-2,2,2-d3?

Answer:
Isotopic purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

  • NMR : Deuterium incorporation alters chemical shifts and splitting patterns. For 2,2,2-d3 labeling, the absence of proton signals at the deuterated positions (e.g., δ 1.5–2.0 ppm for CH3 groups in non-deuterated analogs) confirms purity .
  • MS : High-resolution MS detects isotopic clusters. A molecular ion peak at m/z 136.4 (vs. 133.4 for non-deuterated) validates deuterium substitution .
    Data Table :
TechniqueKey ParameterExpected Outcome
NMR<sup>1</sup>H signal at CH3Absent
MSMolecular ion peakm/z 136.4 ± 0.1

Q. Advanced: How do deuterium isotope effects influence metabolic pathway studies of this compound?

Answer:
Deuterium substitution slows reaction kinetics (kinetic isotope effect, KIE) and alters metabolic stability. For example:

  • Cytochrome P450-mediated oxidation : Deuterated analogs may exhibit reduced metabolic rates due to stronger C-D bonds, extending half-life in vivo .
  • Experimental design : Use paired studies comparing deuterated/non-deuterated compounds under identical conditions. Monitor metabolites via LC-MS/MS to quantify rate differences .

Q. Basic: Which databases are critical for comprehensive literature reviews on chlorinated ethanes?

Answer:
Prioritize:

  • PubMed/TOXCENTER : For toxicological and health effects data (e.g., 293 records screened for 1,1,1-Trichloroethane in 2023) .
  • NIH RePORTER : Identifies funded research trends.
  • Grey literature : Technical reports and conference proceedings (e.g., ATSDR profiles) provide unpublished data .

Q. Advanced: How to resolve contradictions in toxicity data across studies?

Answer:

  • Data harmonization : Cross-validate methodologies (e.g., dose metrics, exposure durations). For example, discrepancies in hepatotoxicity may arise from differences in solvent carriers (e.g., DMSO vs. saline) .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from 79 relevant studies identified in ATSDR screening .

Q. Basic: What techniques quantify trace impurities in this compound?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects chlorinated byproducts (e.g., 1,1,2-Trichloroethane) at ppm levels .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm<sup>-1</sup>) .

Q. Advanced: How to model thermodynamic properties of deuterated solvents in mixtures?

Answer:

  • Activity coefficient determination : Use vapor-liquid equilibrium (VLE) experiments or computational tools (e.g., COSMO-RS). For example, excess Gibbs energy functions for 1,1,1-Trichloroethane-d3 in binary mixtures were derived via headspace GC .

Q. Basic: What regulatory guidelines govern safe handling of deuterated chlorinated solvents?

Answer:

  • EPA/ATSDR profiles : Classify 1,1,1-Trichloroethane as a hazardous air pollutant (HAP). Storage must follow OSHA 29 CFR 1910.1200 (GHS Category 2 for acute toxicity) .
  • Waste disposal : Incinerate with scrubbing to prevent HCl emissions .

Q. Advanced: How to design computational models for environmental fate studies?

Answer:

  • QSAR modeling : Predict degradation half-lives using substituent constants (e.g., Hammett σ for chlorine groups).
  • Fugacity models : Simulate partitioning in air/water/soil phases, validated against experimental log Kow (2.28 for 1,1,1-Trichloroethane) .

Q. Basic: What protocols ensure safe storage of deuterated chlorinated solvents?

Answer:

  • Storage class : 6.1C (combustible, acute toxic). Use amber glass bottles with PTFE-lined caps to prevent photodegradation .
  • Ventilation : Store in fume hoods with <30% relative humidity to minimize hydrolysis .

Q. Advanced: How to optimize degradation studies of 1,1,1-Trichloroethane-d3 in environmental matrices?

Answer:

  • Photocatalysis : Use TiO2/UV systems to track deuterium retention in degradation byproducts (e.g., via isotopic fractionation GC-MS) .
  • Microbial consortia : Isolate Dehalococcoides spp. to assess reductive dechlorination rates under anaerobic conditions .

Properties

IUPAC Name

1,1,1-trichloro-2,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXMDMGBRAIB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.
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Synthesis routes and methods II

Procedure details

The data indicates that using a 3.3:1 molar ratio of hydrogen fluoride to 1,1,1-trichloroethane, in the presence of 1.4 mole % boron trifluoride, based upon the combined amounts of hydrogen fluoride and boron trifluoride, results in 60% conversion of 1,1,1-trichloroethane at 60° C., with 97.3% selectivity for 1,1-dichloro-1-fluoroethane. At 75° C., conversion increased to 98.1%, while selectivity for 1,1-dichloro-1-fluoroethane was still 67.5%, with the only by-product being 1-chloro-1,1-difluoroethane. Vinylidene chloride was not a by-product at either 60° C. or 75° C. In the absence of the catalyst, however, conversion of 1,1,1-trichloroethane was only 20% at 70° C., and the product contained 1 mole % vinylidene chloride. Increasing the concentration of boron trifluoride to 2.4 mole % increased the rate of conversion of 1,1,1-trichloroethane to 84%, while selectivity for 1,1-dichloro-1-fluoroethane decreased to 58.4%. No vinylidene chloride was produced.
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Synthesis routes and methods III

Procedure details

2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
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Synthesis routes and methods IV

Procedure details

Kochanny et al., in U.S. Pat. No. 3,872,176, disclose reaction of Cl2O with 1-chloroethane alone or in CCl4 at 0° to 40° C. to give predominantly 1,1-dichloroethane and 1,1,1-trichloroethane;
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 2
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 3
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 4
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 5
1,1,1-Trichloroethane-2,2,2-d3
Reactant of Route 6
1,1,1-Trichloroethane-2,2,2-d3

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